REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH3:18][NH:19]C(=O)C1C=CC(C(C)(C)C)=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O.C(OCC)C.C(Cl)(Cl)Cl>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([CH2:9][CH2:18][NH2:19])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:3.4.5.6.7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(C1=CC=C(C=C1)C(C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(C1=CC=C(C=C1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
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DISTILLATION
|
Details
|
The solvent and excess thionyl chloride were distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a small amount of methanol
|
Type
|
ADDITION
|
Details
|
The solution was dropped to 17 ml of a 40% methylamine-methanol solution
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
Then, 100 ml of 2N hydrochloric acid was added to the reaction mixture, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
after washing with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
respectively, the organic layer was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting white crystals were dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
the solution was washed with 1 liter of a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
to remove p-tert-butylbenzoic acid, raw material
|
Type
|
EXTRACTION
|
Details
|
After the organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 8.15 g (yield: 74.9%)
|
Type
|
TEMPERATURE
|
Details
|
refluxed in nitrogen atmosphere for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
Aluminum hydroxide deposited was filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
After washing with water and saturated saline
|
Type
|
EXTRACTION
|
Details
|
respectively, the organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting yellow oily substance was distilled under reduced pressure (115 to 118°C./10 mmHg)
|
Type
|
CUSTOM
|
Details
|
to obtain 3.69 g (yield: 48.9%)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(CCN)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |